molecular formula C10H17NO2 B041831 Tert-butyl 3-methylenepyrrolidine-1-carboxylate CAS No. 114214-71-0

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Cat. No. B041831
Key on ui cas rn: 114214-71-0
M. Wt: 183.25 g/mol
InChI Key: PXTONRTYYUAUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901111B2

Procedure details

To a suspension consisting of methyl triphenylphosphonium bromide (18 g, 51 mmol) and THF (200 mL) at 0° C. was added n-butyl lithium (1.6 M solution in hexanes, 32 mL). The resulting orange solution was stirred at 0° C. for 5 min, then a solution of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (9.0 g, 48 mmol) in THF (40 mL) was added via cannula. The reaction mixture was stirred at 0° C. for 90 min, then warmed to rt and stirring was continued for 1 h. The reaction mixture was then cooled to 0° C., quenched with sat. NH4Cl, and extracted with Et2O. The organic layer was dried (MgSO4) and concentrated. The crude residue was suspended in hot hexanes and filtered. The filtrate was concentrated and purified (FCC) to give the title compound (4.4 g, 50%).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C:15](=O)[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C:15](=[CH2:1])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
18 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified (FCC)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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